8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione
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Overview
Description
8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chloropropylamino group attached to the purine ring, which is further substituted with two methyl groups. The purine ring is a fundamental structure in many biologically active molecules, including nucleotides and certain alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione typically involves the reaction of 1,3-dimethyl-7H-purine-2,6-dione with 3-chloropropylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-chloropropylamine attacks the purine ring, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the purine ring or the substituents attached to it.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new purine derivative with an amino substituent.
Scientific Research Applications
8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropylamino group allows the compound to form covalent or non-covalent bonds with these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-chloropropylamino)-1,3-dimethyluracil
- 1,3-dimethyl-7H-purine-2,6-dione
- 3-chloropropylamine
Uniqueness
8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O2/c1-15-7-6(8(17)16(2)10(15)18)13-9(14-7)12-5-3-4-11/h3-5H2,1-2H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCDRMQODRFKKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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